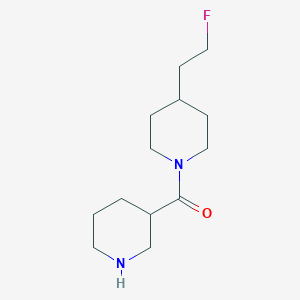

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23FN2O/c14-6-3-11-4-8-16(9-5-11)13(17)12-2-1-7-15-10-12/h11-12,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQLGIGMQIHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities.

Biological Activity

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone, identified by its CAS number 2098097-15-3, is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoroethyl group and another piperidine moiety linked via a methanone functional group. The presence of the fluorinated ethyl group enhances the compound's lipophilicity, which is critical for its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 224.27 g/mol |

| CAS Number | 2098097-15-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluoromethyl group enhances binding affinity and metabolic stability, allowing better penetration into target tissues .

In Vitro Studies

Research has indicated that compounds with similar structural motifs exhibit significant activity against various biological targets. For instance, studies on related piperidine derivatives have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. These compounds can act as competitive inhibitors, preventing substrate binding without inducing cytotoxicity .

Case Studies

- Tyrosinase Inhibition : A study evaluated the inhibitory effects of related piperidine compounds on Agaricus bisporus tyrosinase. Compounds with structural similarities to this compound demonstrated IC values in the low micromolar range, indicating potent inhibition .

- Neuroimaging Applications : The compound has been investigated as a potential tracer for positron emission tomography (PET) imaging due to its ability to bind to neuroinflammatory targets. This application highlights its relevance in studying neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR of this compound suggests that modifications to the piperidine rings and the fluorinated ethyl group significantly influence biological activity. For example, increasing lipophilicity through fluorination often correlates with enhanced receptor binding and improved pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Specifically, it has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the fluoroethyl group is believed to enhance the binding affinity to target receptors, which is crucial for its efficacy in drug design.

Case Study: Dipeptidyl Peptidase IV Inhibition

One notable application is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are important for insulin secretion and glucose metabolism. Inhibiting this enzyme can potentially lead to improved insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes management .

Neuropharmacology

Cognitive Enhancement

Research indicates that compounds similar to (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone may have cognitive-enhancing properties. Studies have shown that certain piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical for cognitive functions such as memory and learning .

Case Study: PET Imaging Tracers

In neuropharmacology, derivatives of this compound have been utilized in the development of positron emission tomography (PET) imaging tracers. These tracers are designed to visualize specific brain receptors and pathways, aiding in the study of neurodegenerative diseases and mental health disorders .

Chemical Biology

Chemical Probes

The compound serves as a chemical probe in biological research, allowing scientists to dissect complex biological processes. By selectively inhibiting specific enzymes or receptors, researchers can elucidate their roles in various cellular pathways. This application is particularly valuable in understanding disease mechanisms and identifying potential therapeutic targets .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | DPP-IV Inhibition | Enhances insulin secretion |

| Neuropharmacology | Cognitive Enhancement | Modulates neurotransmitter systems |

| Chemical Biology | Chemical Probes | Dissects biological processes |

Synthetic Chemistry

Building Block for Drug Development

this compound is also used as a building block in the synthesis of more complex molecules. Its structural features can be modified to create new compounds with varying biological activities, thereby expanding the library of potential drug candidates .

Synthetic Routes

The synthesis typically involves reactions between piperidine derivatives under controlled conditions, often utilizing bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). This versatility makes it an attractive option for pharmaceutical chemists aiming to develop novel therapeutics.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and its analogues:

| Compound Name | Structural Features | Physicochemical Implications | Potential Applications | Reference |

|---|---|---|---|---|

| (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone | Dual piperidine cores; 2-fluoroethyl substituent | High lipophilicity (enhanced BBB penetration); possible metabolic stability | CNS disorders, receptor modulation (inferred) | — |

| (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Pyrazolo-pyrimidinyloxy group; sulfonylphenyl substituent | Enhanced hydrogen bonding (pyrimidine); sulfonyl group improves solubility | Kinase inhibition (e.g., anticancer applications) | |

| (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone | Methyl substituents on phenyl and piperidine | Lower electronegativity; reduced lipophilicity | Nonlinear optics (electronic tuning) | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Piperazine core; 4-fluorophenyl and 2-fluoropyridinyl groups | Flexible piperazine enhances receptor binding; fluorinated groups improve bioavailability | Serotonin/dopamine receptor modulation (e.g., antipsychotics) |

Key Findings from Analogues

Bioactivity and Selectivity :

- The pyrazolo-pyrimidinyloxy derivatives () demonstrate kinase inhibition due to their heterocyclic systems, which mimic ATP-binding motifs . In contrast, the target compound’s dual piperidine structure lacks this motif but may interact with G-protein-coupled receptors (GPCRs) or ion channels.

- The piperazine-containing analogue () shows enhanced conformational flexibility, enabling broader receptor engagement, whereas the rigid piperidine cores in the target compound may favor selectivity for specific targets .

Electronic Properties: Computational studies on (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone () reveal that methyl groups reduce dipole moments compared to fluoroethyl substituents. The target compound’s fluorine atoms likely increase electron-withdrawing effects, altering charge distribution and binding affinity .

Metabolic Stability: Fluorine in the 2-fluoroethyl group of the target compound is expected to slow hepatic degradation (via cytochrome P450) compared to non-fluorinated analogues like the methyl-substituted methanone in .

Preparation Methods

Synthesis via Epoxide Opening and Piperidine Coupling (Adapted from Wang et al., 2011)

A related synthetic route for bipiperidinyl methanones involves:

- Starting from 1,2,3,6-tetrahydropyridine, the secondary amine is protected by benzoylation.

- The alkene moiety is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide intermediate.

- This epoxide is then reacted with substituted 4-benzoylpiperidine hydrochloride salts in ethanol with triethylamine as base at temperatures below 75 °C.

- The reaction yields tertiary amino alcohol intermediates, which are then acetylated to facilitate separation of regioisomers by silica gel chromatography.

- Subsequent acidic hydrolysis yields the desired bipiperidinyl methanone derivatives.

This method highlights the importance of protecting groups, regioselective ring opening, and controlled reaction conditions to obtain high-purity products.

Multi-step Synthesis Involving Azetidine and Piperidine Rings (Analogous Compound)

For structurally related compounds such as (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone, the synthesis involves:

- Preparation of the azetidine ring via cyclization of suitable precursors.

- Introduction of the fluoromethyl group through halogenation or fluorination reactions.

- Separate synthesis of the piperidine ring.

- Coupling of the azetidine and piperidine derivatives through a methanone linkage under controlled conditions.

Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions are optimized for temperature, solvent choice, and catalyst presence to maximize yield and purity.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of secondary amine | Benzoyl chloride, base (e.g., triethylamine), room temp | Prevents side reactions during epoxidation |

| 2 | Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA), dichloromethane, 0 °C to RT | Converts alkene to epoxide intermediate |

| 3 | Epoxide ring opening | 4-Benzoylpiperidine hydrochloride salt, ethanol, triethylamine, <75 °C | Forms tertiary amino alcohol intermediates |

| 4 | Acetylation | Acetic anhydride, pyridine, room temp | Converts hydroxyl to acetate for easier purification |

| 5 | Hydrolysis | Acidic conditions (e.g., HCl, reflux) | Removes protecting groups, yields final product |

This table summarizes the key reaction types and conditions adapted from the literature for related compounds and can be tailored for the target compound synthesis.

Analytical and Purification Techniques

- Silica gel chromatography is the primary method for separating regioisomers and purifying intermediates.

- Acetylation of hydroxyl groups improves chromatographic separation.

- Final products are characterized by NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

- Gas chromatography may be used to assess residual solvents.

Research Findings and Yield Optimization

- Using commercially available substituted benzoylpiperidine salts in excess improves reaction yield.

- Maintaining reaction temperature below 75 °C is critical to prevent decomposition and side reactions.

- Conversion of hydroxyl intermediates to acetates facilitates separation and increases overall purity.

- Acidic hydrolysis under strongly acidic conditions completes the synthesis by removing protecting groups and providing the target methanone compound.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amine protection | Benzoylation of secondary amine | Benzoyl chloride, triethylamine | Prevents side reactions |

| Alkene epoxidation | Formation of epoxide intermediate | m-CPBA, DCM, 0 °C to RT | Reactive intermediate for coupling |

| Epoxide ring opening | Reaction with benzoylpiperidine salt | Ethanol, triethylamine, <75 °C | Forms amino alcohol intermediates |

| Acetylation | Conversion of hydroxyl to acetate | Acetic anhydride, pyridine | Facilitates chromatographic separation |

| Acidic hydrolysis | Removal of protecting groups | Strong acid, reflux | Yields final methanone compound |

Q & A

Q. What are the optimal synthetic routes for (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the piperidin-3-ylmethanone core via coupling reactions (e.g., amide bond formation between piperidine derivatives and activated carbonyl intermediates).

- Step 2 : Introduction of the 2-fluoroethyl group using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water).

Key parameters include temperature control (0–60°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd/C for hydrogenation steps). Yields range from 40–70%, depending on steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine rings, fluoroethyl group, and methanone linkage. For example, the fluoroethyl group shows splitting patterns (e.g., δ ~4.5 ppm for -CH₂F, J = 47 Hz) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₂FN₂O: 253.1718; observed: 253.1705) .

- HPLC : Assess purity (>95% at 254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests show degradation under acidic (pH < 3) or oxidative conditions (H₂O₂), requiring storage at -20°C in inert solvents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. For example:

Q. What strategies address discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency across assays (e.g., enzyme inhibition vs. cell viability).

- Metabolic Stability : Assess ADME properties (e.g., microsomal half-life) to differentiate intrinsic activity from pharmacokinetic effects.

- Structural Analogues : Compare with derivatives (e.g., replacing fluoroethyl with methylsulfonyl) to isolate electronic vs. steric contributions .

Q. How does fluorine substitution impact receptor binding affinity?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic degradation. Docking studies (e.g., AutoDock Vina) show:

- ΔG (binding) : -8.2 kcal/mol for fluoroethyl vs. -6.9 kcal/mol for ethyl.

- Pharmacophore Mapping : The fluoroethyl group occupies hydrophobic pockets in kinase targets (e.g., PI3Kγ), confirmed by mutagenesis studies .

Q. What computational methods predict metabolic pathways for this compound?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s MetaSite or GLIDE to identify likely sites of CYP450-mediated oxidation (e.g., piperidine N-dealkylation).

- Mass Fragmentation : Match LC-MS/MS data (e.g., m/z 235 → 154) with predicted metabolites .

Data Contradiction Analysis

Q. Conflicting reports on CNS penetration: How to validate blood-brain barrier (BBB) permeability?

- Methodological Answer :

- PAMPA-BBB Assay : Measure logPe values; >-5.0 suggests high permeability.

- In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analog) to quantify brain uptake in rodent models.

Discrepancies may arise from assay sensitivity (e.g., PAMPA vs. MDCK-MDR1 cells) or species differences in efflux transporters .

Tables for Key Parameters

| Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 120–123°C | DSC | |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Shake-Flask | |

| Plasma Protein Binding | 89% (Human) | Equilibrium Dialysis | |

| CYP3A4 Inhibition | IC₅₀ = 12 µM | Fluorescent Assay |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.